2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is a chemical compound with the molecular formula C9H11N5O3 It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one typically involves the reaction of pteridine derivatives with appropriate reagents to introduce the amino and dihydroxyethyl groups. One common method involves the condensation of 2,4,5-triaminopyrimidine with glyoxal, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it to dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one involves its interaction with specific enzymes and receptors in biological systems. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. The molecular targets include enzymes involved in folate metabolism and other pteridine-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Orinapterin: A similar compound with a slightly different structure, known for its biological activity.
2-Amino-4-hydroxy-6-(1,2-dihydroxypropyl)pteridine: Another derivative with comparable properties and applications.
Uniqueness
2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various biochemical pathways and its potential therapeutic applications set it apart from other pteridine derivatives .
Properties
CAS No. |
70486-52-1 |
---|---|
Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-amino-6-[(1S)-1,2-dihydroxyethyl]-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O3/c9-8-12-6-5(7(16)13-8)11-3(1-10-6)4(15)2-14/h1,4,14-15H,2H2,(H3,9,10,12,13,16)/t4-/m1/s1 |
InChI Key |
CZFDAUYUFPTCCG-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)[C@@H](CO)O |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.